3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine
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Description
Scientific Research Applications
Synthesis and Optical Properties The synthesis of imidazo[1,5-a]pyridine derivatives, including 3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine, has been explored to produce low-cost emitters with large Stokes' shifts. These compounds show promise due to their high quantum yields and the ability to tune their optical properties by modifying the chemical structure of the substituent in position 3 (Volpi et al., 2017). Additionally, the synthesis methods have been refined to achieve a variety of fluorescent emissions and improved quantum yields compared to monoarylated derivatives (Shibahara et al., 2009).
Biomedical Applications
Imaging in Alzheimer’s Disease Certain fluorinated imidazo[1,2-a]pyridine derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their potential as radioligands for amyloid plaque imaging in Alzheimer’s disease patients. The binding affinity of these compounds to amyloid plaques in human cortical tissues shows promise for their use in imaging techniques like PET scans (Zeng et al., 2006).
Optoelectronic and Charge Transfer Properties
Material Science and Semiconductor Applications The optoelectronic and charge transfer properties of derivatives of this compound have been investigated at both molecular and solid-state bulk levels. These studies are crucial for understanding the potential of these compounds in organic semiconductor devices. The absorption and emission spectra, along with other properties like ionization potential, electron affinity, and conductivity, indicate that these derivatives could be highly efficient materials for use in multifunctional organic semiconductor devices (Irfan et al., 2019).
properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-16-11-9-15(10-12-16)19-21-18(14-6-2-1-3-7-14)17-8-4-5-13-22(17)19/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXHKIBURERHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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